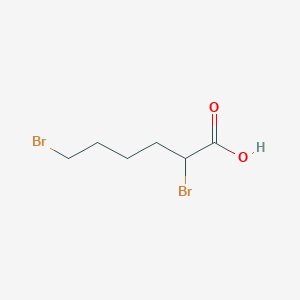

2,6-Dibromohexanoic acid

Description

The exact mass of the compound 2,6-Dibromohexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 510654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dibromohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dibromohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULMCCESHRDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325553 | |

| Record name | 2,6-dibromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13137-43-4 | |

| Record name | 13137-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dibromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromohexanoic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromohexanoic acid is a bifunctional organic molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid and two bromine atoms at distinct positions (alpha and omega), imparts a unique reactivity profile, making it a valuable building block for the synthesis of complex molecules and a versatile linker in the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2,6-dibromohexanoic acid, with a particular focus on its relevance to drug development.

Chemical Properties and Structure

2,6-Dibromohexanoic acid is a halogenated carboxylic acid with the molecular formula C₆H₁₀Br₂O₂.[1] Its structure is characterized by a six-carbon chain with a carboxylic acid group at one end (C1) and bromine atoms at the C2 (alpha) and C6 (omega) positions.

Molecular Structure

The presence of a chiral center at the C2 position means that 2,6-dibromohexanoic acid can exist as a racemic mixture of two enantiomers. The differential placement of the bromine atoms results in distinct chemical reactivities, a key feature exploited in its synthetic applications.

Caption: 2D Structure of 2,6-Dibromohexanoic Acid

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-dibromohexanoic acid is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems and for designing reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂O₂ | [1] |

| Molecular Weight | 273.95 g/mol | [1] |

| CAS Number | 13137-43-4 | [1][2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 332.3 °C at 760 mmHg (predicted) | |

| Melting Point | Not available | |

| Density | 1.839 g/cm³ (predicted) | |

| Polar Surface Area | 37.3 Ų | [1] |

| LogP | 2.31 (predicted) | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis of 2,6-Dibromohexanoic Acid

The synthesis of 2,6-dibromohexanoic acid presents a unique challenge due to the requirement for selective bromination at two distinct positions. The synthetic strategy typically involves a two-step process: α-bromination of a carboxylic acid followed by ω-bromination of the alkyl chain.

Step 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction

The introduction of the bromine atom at the α-position (C2) of a carboxylic acid is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5] This reaction involves the treatment of the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[3][4][5]

Causality Behind Experimental Choices:

-

PBr₃ Catalyst: The carboxylic acid itself is not sufficiently nucleophilic to react directly with bromine. PBr₃ converts the carboxylic acid into an acyl bromide.[4][5] The acyl bromide readily enolizes, and it is the enol tautomer that is nucleophilic enough to react with Br₂.[4][5]

-

Excess Bromine: A stoichiometric amount of bromine is required for the α-bromination of the enol intermediate.

-

Aqueous Workup: The final step of the HVZ reaction is the hydrolysis of the α-bromo acyl bromide to the desired α-bromo carboxylic acid.[4][5]

Experimental Protocol (Adapted from the synthesis of 2-bromohexanoic acid):

-

To a solution of hexanoic acid in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of phosphorus tribromide.

-

Slowly add bromine to the reaction mixture at a controlled temperature.

-

Heat the mixture to reflux until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

After cooling, carefully quench the reaction with water to hydrolyze the acyl bromide.

-

Extract the α-bromohexanoic acid with an organic solvent, wash, dry, and purify by distillation or chromatography.

Caption: Workflow for the α-bromination of hexanoic acid.

Step 2: ω-Bromination

The selective bromination of the terminal methyl group (C6) of 2-bromohexanoic acid is the more challenging step. Free-radical bromination is a common method for the functionalization of alkanes.

Causality Behind Experimental Choices:

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by generating bromine radicals from a bromine source.

-

Bromine Source: N-Bromosuccinimide (NBS) is often preferred over molecular bromine as it provides a low, steady concentration of bromine, which favors selective allylic or benzylic bromination. For terminal alkyl bromination, specific conditions would be required to favor primary radical formation.

-

Light or Heat: The reaction is typically initiated by UV light or heat to promote the homolytic cleavage of the initiator.

A more controlled approach for terminal bromination might involve the Hunsdiecker reaction on a derivative where the carboxylic acid is protected, or other advanced selective C-H activation methods.

Reactivity and Applications in Drug Development

The synthetic utility of 2,6-dibromohexanoic acid stems from its three reactive sites: the carboxylic acid and the two C-Br bonds. The differential reactivity of the α-bromo and ω-bromo positions allows for sequential and selective functionalization.

Differential Reactivity

-

α-Bromine: The bromine atom at the C2 position is activated by the adjacent electron-withdrawing carboxylic acid group, making it more susceptible to nucleophilic substitution (Sₙ2) reactions.[3]

-

ω-Bromine: The bromine atom at the C6 position behaves more like a primary alkyl bromide and is generally less reactive towards nucleophiles than the α-bromine.

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

This differential reactivity allows for the selective reaction at one bromine site while leaving the other intact for subsequent transformations.

Application as a Bifunctional Linker

In drug development, bifunctional linkers are crucial components of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6] These linkers connect a targeting moiety (e.g., an antibody or a small molecule binder) to a therapeutic payload (e.g., a cytotoxic drug or a protein degrader).

2,6-Dibromohexanoic acid is an attractive scaffold for the synthesis of such linkers. The carboxylic acid can be coupled to one part of the conjugate (e.g., the payload), while the two bromine atoms provide handles for attachment to the targeting moiety, potentially through different chemistries. The six-carbon chain also provides a desirable spacer length to ensure that the two ends of the conjugate can function independently without steric hindrance.

Caption: Role of 2,6-dibromohexanoic acid as a linker.

Self-Validating System: The success of a drug conjugate relies on the stability of the linker in circulation and its selective cleavage at the target site. The design of linkers based on 2,6-dibromohexanoic acid allows for the incorporation of cleavable or non-cleavable functionalities. For instance, one of the C-Br bonds could be converted into a cleavable ester or disulfide linkage, while the other forms a stable bond. The performance of such a linker would be validated by assessing the stability of the conjugate in plasma and its efficacy and toxicity in preclinical models.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-dibromohexanoic acid is expected to show distinct signals for the protons at the α and ω positions due to the deshielding effect of the adjacent bromine atoms. The proton at C2 would likely appear as a triplet, coupled to the two protons at C3. The two protons at C6 would also likely appear as a triplet, coupled to the two protons at C5. The remaining methylene protons would appear as complex multiplets in the alkyl region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C1) would appear at the most downfield position. The carbons bearing the bromine atoms (C2 and C6) would be significantly deshielded compared to the other methylene carbons.

Mass Spectrometry

The mass spectrum of 2,6-dibromohexanoic acid would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in a molecular ion region with three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[7]

Safety and Handling

2,6-Dibromohexanoic acid is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,6-Dibromohexanoic acid is a versatile chemical building block with significant potential in organic synthesis and drug development. Its unique structure, featuring a carboxylic acid and two differentially reactive bromine atoms, allows for the construction of complex molecules and the design of sophisticated bifunctional linkers for targeted therapies. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of next-generation therapeutics.

References

-

PubChem. 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

OpenStax. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry. [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

-

Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis. [Link]

-

PubMed Central. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A-Z. Guide to the Synthesis of 2,6-Dibromohexanoic Acid from ε-Caprolactone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2,6-Dibromohexanoic acid is a valuable bifunctional molecule, serving as a critical building block in the synthesis of polymers and specialized pharmaceutical intermediates. Its structure, featuring bromine atoms at both the α and ω positions, allows for orthogonal chemical modifications. This guide presents a comprehensive, two-step methodology for the synthesis of 2,6-dibromohexanoic acid commencing from the readily available and cost-effective feedstock, ε-caprolactone. The described synthesis involves an initial acid-catalyzed ring-opening of ε-caprolactone to yield 6-bromohexanoic acid, followed by a selective α-bromination using the Hell-Volhard-Zelinsky reaction. This document provides a detailed exploration of the underlying reaction mechanisms, a step-by-step experimental protocol, and critical insights into process optimization and safety considerations, designed to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance and Synthetic Rationale

The utility of α,ω-dihaloalkanoic acids is well-established in synthetic organic chemistry. Specifically, 2,6-dibromohexanoic acid offers two distinct reactive sites. The α-bromo group is a precursor for α-amino acids, α-hydroxy acids, and other functionalities via nucleophilic substitution.[1] Simultaneously, the terminal 6-bromo position provides a handle for esterification, etherification, or polymerization.

The choice of ε-caprolactone as a starting material is strategic. It is a bulk chemical, produced industrially via the Baeyer-Villiger oxidation of cyclohexanone, making it an economical and accessible precursor.[2] The synthetic strategy detailed herein hinges on two robust and well-understood classical organic reactions:

-

Acid-Catalyzed Ring-Opening: Treatment of the cyclic ester (lactone) with hydrobromic acid simultaneously opens the ring and installs the terminal ω-bromo group.

-

Hell-Volhard-Zelinsky (HVZ) Bromination: This classic reaction enables the selective bromination of the α-carbon of a carboxylic acid.[3]

This two-step sequence provides a reliable and scalable route to the target molecule.

Reaction Mechanisms and Scientific Principles

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting.

Step 1: Ring-Opening of ε-Caprolactone

The conversion of ε-caprolactone to 6-bromohexanoic acid is an acid-catalyzed nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[4] The bromide ion (Br⁻), a competent nucleophile, then attacks the carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond to open the ring, yielding the ω-hydroxy acyl bromide, which is subsequently hydrolyzed and protonated to form 6-bromohexanoic acid. A patent for this process describes reacting ε-caprolactone with dry hydrogen bromide gas in an organic solvent to produce 6-bromohexanoic acid in high yield and purity.[5]

Step 2: Hell-Volhard-Zelinsky (HVZ) α-Bromination

The HVZ reaction is a cornerstone method for the α-halogenation of carboxylic acids.[6] It proceeds through the in situ formation of an acyl bromide, which is the key reactive intermediate.[7]

-

Acyl Bromide Formation: The carboxylic acid (6-bromohexanoic acid) reacts with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), to convert the hydroxyl group into a better leaving group, forming an acyl bromide.[8]

-

Enolization: The acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form.[9] This step is crucial as it creates the nucleophilic α-carbon.

-

α-Bromination: The enol tautomer reacts with molecular bromine (Br₂) in an electrophilic addition reaction at the α-position.[10]

-

Hydrolysis: Finally, the resulting α-bromo acyl bromide is hydrolyzed during aqueous work-up to yield the final product, 2,6-dibromohexanoic acid.[8]

The selectivity for mono-bromination at the α-position is a key feature of the HVZ reaction under standard conditions.[7]

Experimental Protocol

This section provides a detailed, two-part procedure for the synthesis. All operations involving corrosive and toxic reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Grade | Key Supplier Notes |

| ε-Caprolactone | C₆H₁₀O₂ | 114.14 | ≥99% | Must be dry |

| Hydrobromic Acid | HBr | 80.91 | 48% aqueous solution | Corrosive |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 98% | Catalyst, corrosive |

| Phosphorus Tribromide | PBr₃ | 270.69 | ≥98% | Catalyst, moisture-sensitive |

| Bromine | Br₂ | 159.81 | ≥99.5% | Highly toxic and corrosive |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Flammable |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution | For neutralization |

| Sodium Bisulfite | NaHSO₃ | 104.06 | Saturated solution | To quench excess Br₂ |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Drying agent |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of 2,6-Dibromohexanoic acid.

Step-by-Step Procedure

Part A: Synthesis of 6-Bromohexanoic Acid (Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ε-caprolactone (11.4 g, 0.1 mol).

-

Reagent Addition: Carefully add 48% aqueous hydrobromic acid (50 mL) and 5-6 drops of concentrated sulfuric acid as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 120-125°C) using a heating mantle. Maintain reflux for 4-6 hours. The solution will become homogeneous.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by a saturated brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude 6-bromohexanoic acid is obtained as a pale yellow oil or low-melting solid. This intermediate is often of sufficient purity for the next step.

Part B: Synthesis of 2,6-Dibromohexanoic Acid (Final Product)

-

Reaction Setup: In a dry 100 mL round-bottom flask fitted with a reflux condenser and a dropping funnel, place the crude 6-bromohexanoic acid (from Part A, ~0.1 mol). The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HBr gas byproduct.[1]

-

Catalyst Addition: Carefully add phosphorus tribromide (0.9 mL, ~2.6 g, 0.01 mol) to the stirred carboxylic acid. An exothermic reaction may occur.

-

Bromine Addition: Gently heat the mixture to 50-60°C. Slowly add bromine (5.1 mL, ~15.9 g, 0.1 mol) from the dropping funnel over 30 minutes. The red color of bromine should dissipate as it reacts.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90°C for 8-12 hours, or until the evolution of HBr gas ceases.[11] The progress can be monitored by TLC or ¹H NMR.

-

Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, add water (20 mL) to the flask in an ice bath to quench the reaction and hydrolyze the acyl bromide intermediate.[1] This step is highly exothermic and releases HBr gas.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL). Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove any unreacted bromine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Final Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Ring-Opening (Step 1) | Insufficient reaction time or catalyst. | Increase reflux time to 8 hours. Ensure adequate H₂SO₄ is present. |

| Low Yield in HVZ (Step 2) | Moisture in reagents or glassware. Incomplete acyl bromide formation. | Use anhydrous reagents and flame-dried glassware. Ensure PBr₃ is fresh. A slight excess of bromine may be required. |

| Formation of Dark Byproducts | Overheating during the HVZ reaction. | Maintain the reaction temperature below 100°C. Temperatures that are too high can cause elimination to form unsaturated acids.[11] |

| Difficult Purification | Presence of unreacted 6-bromohexanoic acid. | Ensure the HVZ reaction goes to completion. A basic wash (e.g., dilute NaHCO₃) can remove acidic impurities, but may cause hydrolysis of the product; use with caution. |

Characterization of 2,6-Dibromohexanoic Acid

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Molecular Formula: C₆H₁₀Br₂O₂[12]

-

Molecular Weight: 273.95 g/mol [12]

-

¹H NMR: Expect characteristic signals for the methine proton at the α-position (C2-H), the methylene protons adjacent to the terminal bromine (C6-H₂), and the other methylene groups in the chain. The C2-H signal will be a triplet or multiplet shifted significantly downfield.

-

¹³C NMR: Expect six distinct carbon signals, with the C1 (carbonyl), C2, and C6 carbons being the most deshielded.

-

IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1715 cm⁻¹ and a broad O-H stretch for the carboxylic acid.

Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

Hydrobromic and Sulfuric Acids: Are highly corrosive. Always wear gloves, safety glasses, and a lab coat. Handle in a fume hood.

-

Bromine (Br₂): Is extremely toxic, corrosive, and causes severe burns. Always handle liquid bromine in a fume hood and wear appropriate heavy-duty gloves. Have a bromine spill kit (containing sodium thiosulfate) available.

-

Phosphorus Tribromide (PBr₃): Is corrosive and reacts violently with water. Handle under anhydrous conditions.

-

Gas Evolution: The HVZ reaction produces hydrogen bromide (HBr) gas, which is corrosive and toxic. A gas trap is mandatory.[1]

Conclusion

The described two-step synthesis provides a robust and scalable pathway to 2,6-dibromohexanoic acid from ε-caprolactone. By leveraging the principles of acid-catalyzed ring-opening and the Hell-Volhard-Zelinsky reaction, this guide offers a clear and detailed protocol for producing this versatile chemical intermediate. Careful attention to reaction conditions, mechanistic principles, and safety procedures will ensure a successful and reproducible outcome, enabling further research and development in materials science and medicinal chemistry.

References

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

Gómez-Pascual, S., et al. (2021). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2019). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work? YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Retrieved from [Link]

-

LookChem. (n.d.). 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Ring-opening Polymerization of Lactones. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

-

Burke, D. H., et al. (2014). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC. Retrieved from [Link]

-

BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

-

WikiMili. (2018). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Ring opening polymerization of ε-caprolactone through water. Retrieved from [Link]

-

University of Birmingham. (2020). Ring-opening polymerisation of ε-substituted-ε-caprolactones towards novel, semi-crystalline functional polyesters. Retrieved from [Link]

-

Autechaux, S. (n.d.). Exploring DL-2-Bromohexanoic Acid: Properties, Synthesis, and Applications. Retrieved from [Link]

-

Akintayo, D. C., et al. (2021). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. PMC. Retrieved from [Link]

-

Frontiers. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Retrieved from [Link]

-

Le, T. H. D., et al. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. PMC. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Products formation of ε-caprolactone (•) and 6-hydroxycaproic acid (△).... Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,6-Dibromohexanoic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN100519504C - Method for making 6-bromocaproic acid.

-

National Institutes of Health. (n.d.). 2,3-Dibromohexanoic acid. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,2-Dibromohexanoic acid. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5,6-dibromohexanoic Acid. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. youtube.com [youtube.com]

- 5. CN100519504C - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. guidechem.com [guidechem.com]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromohexanoic Acid

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 2,6-dibromohexanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, expected data, and experimental protocols for mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The focus is on providing a predictive and interpretative framework for the spectroscopic data of this difunctionalized aliphatic carboxylic acid.

Introduction

2,6-Dibromohexanoic acid, with the chemical formula C₆H₁₀Br₂O₂[1][2], is a halogenated carboxylic acid of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents. The presence of two bromine atoms at the α and ζ positions, along with a carboxylic acid moiety, imparts unique chemical reactivity and potential biological activity. Accurate structural elucidation and purity assessment are paramount, necessitating a multi-faceted analytical approach. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure, offering detailed information about the compound's atomic composition, functional groups, and connectivity. This guide will explore the expected spectroscopic signatures of 2,6-dibromohexanoic acid in mass spectrometry, IR, and NMR, providing a foundational understanding for its characterization.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 2,6-dibromohexanoic acid, the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Mass Spectrum

The monoisotopic mass of 2,6-dibromohexanoic acid is 271.90475 Da[1][3]. In a mass spectrum, the molecular ion region is expected to exhibit a distinctive triplet pattern due to the two bromine atoms. The relative intensities of these peaks will be approximately 1:2:1, corresponding to the ions containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br, respectively.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group (-COOH, 45 Da)[4]. Halogenated alkanes often undergo fragmentation through the loss of a halogen atom or a hydrohalic acid. Therefore, key expected fragments for 2,6-dibromohexanoic acid would include those resulting from the loss of Br, HBr, and combinations of these with carboxylic acid fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of 2,6-dibromohexanoic acid in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. For EI-MS, a standard electron energy of 70 eV is typically used.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph for GC-MS analysis.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for instance, m/z 50-350, to observe the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting spectrum for the characteristic isotopic pattern of the molecular ion and identify major fragment ions.

Table 1: Predicted Mass Spectrometry Data for 2,6-Dibromohexanoic Acid

| m/z (Predicted) | Proposed Fragment | Notes |

| 272/274/276 | [M]⁺ | Molecular ion with characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 255/257/259 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |

| 227/229/231 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 193/195 | [M-Br]⁺ | Loss of a bromine atom. |

| 149 | [M-2Br-H]⁺ | Loss of both bromine atoms and a hydrogen. |

graph MassSpec_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₆H₁₀Br₂O₂]⁺\nm/z 272/274/276"]; M_minus_OH [label="[C₆H₉Br₂O]⁺\nm/z 255/257/259"]; M_minus_COOH [label="[C₅H₉Br₂]⁺\nm/z 227/229/231"]; M_minus_Br [label="[C₆H₁₀BrO₂]⁺\nm/z 193/195"];

M -> M_minus_OH [label="-OH"]; M -> M_minus_COOH [label="-COOH"]; M -> M_minus_Br [label="-Br"]; }

Caption: Predicted Mass Spectrometry Fragmentation of 2,6-Dibromohexanoic Acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,6-dibromohexanoic acid is expected to show characteristic absorption bands for the carboxylic acid group and the carbon-bromine bonds.

Expected IR Spectrum

The most prominent features in the IR spectrum will be associated with the carboxylic acid moiety. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[4][5]. The C=O stretching vibration will appear as a strong, sharp peak around 1710 cm⁻¹[5]. The C-Br stretching vibrations typically occur in the fingerprint region, between 600 and 500 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of solid 2,6-dibromohexanoic acid directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 2: Expected Infrared Absorption Bands for 2,6-Dibromohexanoic Acid

| Wavenumber (cm⁻¹) (Expected) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching (in carboxylic acid) |

| 2960-2850 | C-H | Stretching (aliphatic) |

| 1710 (strong) | C=O | Stretching (in carboxylic acid) |

| 1420-1380 | C-H | Bending |

| 1250-1000 | C-O | Stretching |

| 600-500 | C-Br | Stretching |

graph IR_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];subgraph "Preparation" { A [label="Place Sample on ATR Crystal"]; }

subgraph "Data Acquisition" { B [label="Record Background Spectrum"]; C [label="Record Sample Spectrum"]; B -> C; }

subgraph "Data Processing & Analysis" { D [label="Background Subtraction"]; E [label="Identify Characteristic Peaks"]; D -> E; }

A -> B; C -> D; }

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 2,6-dibromohexanoic acid.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the protons at different positions in the hexanoic acid chain. The chemical shifts will be influenced by the electronegative bromine atoms and the carboxylic acid group. The proton on the α-carbon (C2), being adjacent to both a bromine atom and the carbonyl group, is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet of doublets or a multiplet. The protons on the terminal carbon (C6), adjacent to a bromine atom, will also be shifted downfield. The protons on the internal methylene groups (C3, C4, and C5) will appear as complex multiplets in the upfield region. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically >10 ppm[4].

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm[4]. The carbons bonded to the bromine atoms (C2 and C6) will be shifted downfield compared to unsubstituted alkanes, with the α-carbon (C2) likely being more deshielded due to the additional influence of the carbonyl group. The remaining methylene carbons will appear at higher field strengths.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dibromohexanoic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Table 3: Predicted NMR Data for 2,6-Dibromohexanoic Acid

| Position | ¹H Chemical Shift (ppm, Predicted) | ¹H Multiplicity (Predicted) | ¹³C Chemical Shift (ppm, Predicted) |

| COOH | >10 | br s | ~175 |

| C2-H | ~4.2 | t or dd | ~45 |

| C3-H₂ | ~2.0-2.2 | m | ~30 |

| C4-H₂ | ~1.5-1.7 | m | ~25 |

| C5-H₂ | ~1.8-2.0 | m | ~35 |

| C6-H₂ | ~3.4 | t | ~33 |

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

Conclusion

The comprehensive spectroscopic analysis of 2,6-dibromohexanoic acid, employing mass spectrometry, IR spectroscopy, and NMR spectroscopy, provides a self-validating system for its structural confirmation and purity assessment. The characteristic isotopic pattern in the mass spectrum, the signature vibrational bands in the IR spectrum, and the detailed connectivity information from the NMR spectra together offer unambiguous evidence for the structure of this important chemical entity. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of 2,6-dibromohexanoic acid.

References

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

Tetrahedron. (n.d.). 2,6-Dibromohexanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. Retrieved from [Link]

-

Science.gov. (n.d.). halogenated carboxylic acids: Topics by Science.gov. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-dibromohexanoic acid (C6H10Br2O2). Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,6-Dibromohexanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 19.4 Spectroscopic Properties of Carboxylic Acids. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,6-dibromohexanoic acid (C6H10Br2O2) [pubchemlite.lcsb.uni.lu]

- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2,6-Dibromohexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, formulation, and analytical characterization. This guide provides an in-depth analysis of the solubility characteristics of 2,6-Dibromohexanoic acid, a key building block in various synthetic pathways. Due to a scarcity of direct empirical data in published literature, this paper integrates fundamental chemical principles, predictive insights based on molecular structure, and standardized experimental protocols to offer a comprehensive solubility profile. We explore the interplay of intermolecular forces and the structural features of 2,6-Dibromohexanoic acid—namely its carboxylic acid head, flexible hydrocarbon chain, and terminal bromine atoms—to forecast its behavior across a spectrum of common organic solvents. This document is designed to empower researchers with the predictive knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Molecular Profile of 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid (C₆H₁₀Br₂O₂) is a bifunctional organic compound featuring a six-carbon aliphatic chain.[1][2] Its structure is characterized by three key regions that dictate its physicochemical properties, including solubility:

-

The Polar Carboxylic Acid Head (-COOH): This functional group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[3][4] This feature strongly governs its interaction with polar and protic solvents.

-

The Nonpolar Hydrocarbon Backbone (-CH₂-CH₂-CH₂-CH₂-): The four-carbon methylene chain is hydrophobic and interacts primarily through weak van der Waals (London dispersion) forces.[5] The length of this chain reduces the molecule's overall polarity.

-

The Dibromo Substituents (-Br): Two bromine atoms, one at the alpha-position and one at the terminal (omega) position, add significant molecular weight and polarizability to the molecule. While the C-Br bond has a dipole moment, the overall contribution to polarity is complex and the large size of bromine atoms enhances dispersion forces.

The interplay between the hydrophilic carboxylic acid group and the increasingly hydrophobic, heavy dibrominated chain makes its solubility behavior nuanced and highly dependent on the chosen solvent.[5]

Theoretical Framework: Predicting Solubility from First Principles

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7][8] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces. For 2,6-Dibromohexanoic acid, we must consider the following interactions:

-

Hydrogen Bonding: The dominant force in polar protic solvents. The -COOH group can readily form strong hydrogen bonds with solvents like alcohols.[3][4]

-

Dipole-Dipole Interactions: Occur between the polar C=O and C-Br bonds of the solute and polar aprotic solvents (e.g., acetone, DMSO).

-

London Dispersion Forces: The primary interaction for the nonpolar hydrocarbon chain and bromine atoms with nonpolar solvents (e.g., hexane, toluene).[5]

The solubility of carboxylic acids generally decreases as the carbon chain length increases because the nonpolar character of the molecule begins to dominate.[3][5][9] While 2,6-Dibromohexanoic acid has a six-carbon chain, which would suggest reduced water solubility, its high polarity from the carboxylic acid and C-Br bonds complicates a simple prediction.

The following diagram illustrates the key intermolecular forces at play between 2,6-Dibromohexanoic acid and representative solvent types.

Caption: Intermolecular forces governing the solubility of 2,6-Dibromohexanoic acid.

Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Key Intermolecular Force | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding | High / Freely Soluble | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups, overcoming the hydrophobic nature of the carbon chain.[4][9] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Dipole-Dipole | Soluble to Moderately Soluble | The solvent's strong dipole can interact effectively with the polar C=O and C-Br bonds. Lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole & H-Bond Acceptor | Moderately Soluble | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton, and their moderate polarity can solvate the rest of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole & Dispersion | Slightly to Moderately Soluble | These solvents have moderate polarity and high polarizability, which can interact with both the polar functional groups and the bromine atoms. |

| Aromatic | Toluene, Benzene | London Dispersion Forces | Slightly Soluble | The nonpolar nature of these solvents interacts poorly with the highly polar carboxylic acid group. Solubility is driven by dispersion forces with the hydrocarbon chain. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | London Dispersion Forces | Insoluble / Sparingly Soluble | A significant energy penalty is required to break the hydrogen bonds between solute molecules without favorable solute-solvent interactions.[10][11] |

Note: These predictions are for room temperature (approx. 20-25°C). Solubility is temperature-dependent and will generally increase with heating.

Standardized Protocol for Experimental Solubility Determination

For precise quantification, experimental determination is essential. The "shake-flask" method is a robust and widely accepted technique for measuring equilibrium solubility, consistent with OECD Guideline 105.[12][13][14][15]

Objective: To determine the saturation concentration of 2,6-Dibromohexanoic acid in a selected solvent at a controlled temperature.

Materials:

-

2,6-Dibromohexanoic acid (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath[13]

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS, or titration)

Procedure:

-

Preparation: Add an excess amount of 2,6-Dibromohexanoic acid to a flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[16]

-

Solvent Addition: Add a known volume of the chosen solvent to the flask.

-

Equilibration: Seal the flask and place it in the temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[13] Preliminary tests can establish the minimum time required to reach a plateau in concentration.[13][14]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample or carefully filter an aliquot using a syringe filter.[13] This step must be performed quickly and at the test temperature to prevent precipitation or further dissolution.

-

Dilution & Analysis: Immediately after separation, accurately dilute a known volume of the saturated solution with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using the validated analytical method to determine the concentration of 2,6-Dibromohexanoic acid.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Replicates: The experiment should be performed in triplicate to ensure reproducibility.[13]

The following workflow diagram visualizes the shake-flask protocol.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Practical Implications

The solubility of 2,6-Dibromohexanoic acid is dictated by a balance between its polar carboxylic acid head and its less polar, heavy dibrominated hydrocarbon tail. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic solvents such as DMSO and acetone, and poorly soluble in nonpolar solvents like hexane. This profile is critical for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants remain in the solution phase.

-

Purification: Choosing a solvent system for crystallization where the compound has high solubility in a hot solvent and low solubility upon cooling.

-

Formulation: For drug development applications, identifying suitable solvent systems for creating stable formulations or for use in purification via extraction.[9]

While predictive models provide excellent guidance, the standardized protocol provided herein offers a clear pathway for obtaining precise, quantitative solubility data essential for rigorous scientific and development work.

References

-

Title: Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews Source: American Chemical Society URL: [Link]

-

Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central URL: [Link]

-

Title: How To Predict Solubility Of Organic Compounds? Source: YouTube (Chemistry For Everyone) URL: [Link]

-

Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water Source: Nature Communications URL: [Link]

-

Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE Journal URL: [Link]

-

Title: Physical Properties of Carboxylic Acids Source: Save My Exams URL: [Link]

-

Title: Structure and Properties of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: An introduction to carboxylic acids Source: Chemguide URL: [Link]

-

Title: How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Source: Quora URL: [Link]

-

Title: Intermolecular Forces and Solubilities Source: Chemistry LibreTexts URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Phytosafe URL: [Link]

-

Title: Annex 4: Protocol to conduct equilibrium solubility experiments Source: World Health Organization (WHO) URL: [Link]

-

Title: Test Method Protocol for Solubility Determination Source: ICCVAM URL: [Link]

-

Title: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: ACS Publications URL: [Link]

-

Title: High-accuracy water solubility determination using logK Source: KREATiS URL: [Link]

-

Title: Standard Operating Procedure for the Measurement of Water Solubility Source: RIVM URL: [Link]

-

Title: 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454 Source: PubChem - NIH URL: [Link]

-

Title: TSCA partition coefficient (n-octanol/water), shake flask method Source: GovInfo URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

-

Title: Water Solubility Source: Scymaris URL: [Link]

-

Title: 2,3-Dibromohexanoic acid | C6H10Br2O2 | CID 252331 Source: PubChem - NIH URL: [Link]

-

Title: 2,2-Dibromohexanoic acid | C6H10Br2O2 | CID 53834681 Source: PubChem - NIH URL: [Link]

-

Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

-

Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Khan Academy [khanacademy.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. who.int [who.int]

- 14. oecd.org [oecd.org]

- 15. Water Solubility | Scymaris [scymaris.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,6-Dibromohexanoic Acid

This guide provides a comprehensive technical examination of the stereochemical properties of 2,6-dibromohexanoic acid. Tailored for researchers, scientists, and professionals in drug development, it delves into the fundamental principles of its chirality, the resulting stereoisomers, and the state-of-the-art methodologies for their separation and characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established scientific principles.

Foundational Principles: Chirality in Molecular Context

Chirality is a fundamental geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of human hands.[1][2] This asymmetry is most often caused by the presence of a stereogenic center, typically a carbon atom bonded to four different substituents.[3][4] Molecules possessing this property are termed "chiral" and can exist as stereoisomers—compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.

The specific type of stereoisomers that are non-superimposable mirror images of each other are called enantiomers .[4] Enantiomers exhibit identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their behavior diverges critically in the presence of other chiral entities, including biological receptors or plane-polarized light, a phenomenon known as optical activity.[2][5] This distinction is paramount in pharmacology, where different enantiomers of a drug can exhibit vastly different therapeutic effects and toxicities.

Structural Analysis of 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid (C₆H₁₀Br₂O₂) is a derivative of hexanoic acid featuring bromine atoms at the C2 (alpha) and C6 (omega) positions.[6][7][8] A critical step in understanding its stereochemistry is the identification of its stereogenic centers.

-

Carbon-2 (C2): This carbon is bonded to four distinct groups:

-

A hydrogen atom (-H)

-

A bromine atom (-Br)

-

A carboxylic acid group (-COOH)

-

A 5-bromobutyl group (-CH₂CH₂CH₂CH₂Br)

Since all four substituents are different, C2 is a stereogenic center .[1][4]

-

-

Carbon-6 (C6): This carbon is part of a -CH₂Br group, meaning it is bonded to two identical hydrogen atoms, a bromine atom, and the rest of the carbon chain. As it does not have four different substituents, it is not a stereogenic center.

With a single stereogenic center (n=1), 2,6-dibromohexanoic acid can exist as 2ⁿ = 2¹ = 2 stereoisomers. These two isomers are a pair of enantiomers.[9]

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each enantiomer is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[9][10][11]

Priority Assignment for Substituents on C2:

-

-Br: Highest priority (atomic number Z=35).

-

-COOH: The carbon is bonded to two oxygen atoms (Z=8).

-

-CH₂CH₂CH₂CH₂Br: The carbon is bonded to another carbon (Z=6).

-

-H: Lowest priority (Z=1).

By orienting the molecule with the lowest-priority group (-H) pointing away from the viewer, the configuration is assigned based on the sequence of the remaining groups from highest to lowest priority. A clockwise sequence is designated (R) (from Latin rectus, right), while a counter-clockwise sequence is (S) (from Latin sinister, left).[10]

Sources

- 1. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 2. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 6. PubChemLite - 2,6-dibromohexanoic acid (C6H10Br2O2) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [guidechem.com]

- 8. 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

Potential applications of 2,6-Dibromohexanoic acid in organic synthesis

An In-depth Technical Guide to the Potential Applications of 2,6-Dibromohexanoic Acid in Organic Synthesis

Authored by: A Senior Application Scientist

Foreword: Unlocking the Synthetic Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the pursuit of complex molecular architectures with precision and efficiency is paramount. Bifunctional molecules, possessing two distinct reactive centers, are invaluable tools in this endeavor, offering streamlined pathways to diverse chemical entities. 2,6-Dibromohexanoic acid, a halogenated carboxylic acid, represents a compelling, albeit underexplored, building block. The strategic placement of bromine atoms at the α- and ω-positions of a six-carbon chain, coupled with a terminal carboxylic acid, endows this molecule with a unique reactivity profile. This guide provides a comprehensive exploration of the potential applications of 2,6-dibromohexanoic acid, offering field-proven insights for researchers, medicinal chemists, and polymer scientists. We will delve into its core reactivity, potential for heterocyclic synthesis, and prospective role in materials science, supported by detailed mechanistic discussions and actionable experimental protocols.

Physicochemical Properties and Synthesis of 2,6-Dibromohexanoic Acid

A thorough understanding of a reagent's properties is fundamental to its effective application. 2,6-Dibromohexanoic acid is a C6-alkanoic acid featuring bromine substituents at both the C2 and C6 positions.

Physicochemical Data

The key physicochemical properties of 2,6-dibromohexanoic acid are summarized in the table below. These parameters are crucial for predicting its solubility, reactivity, and behavior in various reaction media.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀Br₂O₂ | [1][2] |

| Molecular Weight | 273.95 g/mol | [1] |

| IUPAC Name | 2,6-dibromohexanoic acid | [1] |

| CAS Number | 13137-43-4 | [1][3] |

| Canonical SMILES | C(CCBr)CC(C(=O)O)Br | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 5 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| XLogP3-AA | 2.31 | [1] |

Proposed Synthesis of 2,6-Dibromohexanoic Acid

While a definitive, optimized synthesis for 2,6-dibromohexanoic acid is not widely published, a plausible route can be devised from readily available starting materials, leveraging well-established synthetic transformations. A logical precursor is ε-caprolactone. The synthesis would involve two key steps: ring-opening to form 6-bromohexanoic acid, followed by α-bromination.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

-

To a stirred solution of hydrobromic acid (48% aqueous solution), add ε-caprolactone dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-bromohexanoic acid.

Step 2: α-Bromination of 6-Bromohexanoic Acid (Hell-Volhard-Zelinsky Reaction)

-

In a flask equipped with a reflux condenser and a dropping funnel, place the crude 6-bromohexanoic acid from the previous step.

-

Add a catalytic amount of phosphorus tribromide (PBr₃).

-

Heat the mixture gently and add bromine (Br₂) dropwise. The reaction is typically exothermic.

-

After the addition is complete, heat the reaction mixture to reflux until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture and carefully quench with water to hydrolyze the intermediate acyl bromide.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting 2,6-dibromohexanoic acid by vacuum distillation or crystallization.

// Nodes start [label="ε-Caprolactone"]; intermediate [label="6-Bromohexanoic Acid"]; product [label="2,6-Dibromohexanoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="HBr (48% aq.), Reflux\n(Ring Opening)"]; intermediate -> product [label="1. PBr₃ (cat.), Br₂\n2. H₂O\n(Hell-Volhard-Zelinsky)"]; } /**

-

Caption: Proposed synthetic route to 2,6-dibromohexanoic acid. */

Core Application: Synthesis of Saturated Nitrogen Heterocycles

The most promising application of 2,6-dibromohexanoic acid lies in the synthesis of saturated nitrogen-containing heterocycles, particularly derivatives of piperidine. The molecule is perfectly poised for intramolecular cyclization reactions.

Synthesis of Pipecolic Acid and its Analogs

Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of pharmaceuticals and natural products.[4][5] It is a key structural motif in many biologically active compounds.[6][7] 2,6-Dibromohexanoic acid is an excellent starting material for the synthesis of pipecolic acid and its derivatives through a one-pot intramolecular cyclization.

Mechanism of Cyclization

The reaction proceeds via a tandem nucleophilic substitution. An amine (e.g., ammonia or a primary amine) first displaces the α-bromo group, which is activated by the adjacent carboxylic acid. The resulting 6-bromo-2-aminohexanoic acid intermediate then undergoes an intramolecular SN2 reaction, where the newly introduced amino group attacks the carbon bearing the ω-bromo group, forming the six-membered piperidine ring.

// Nodes start [label="2,6-Dibromohexanoic acid"]; intermediate1 [label="α-Amino Intermediate"]; product [label="Pipecolic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label="+ NH₃\n(Intermolecular Sₙ2 at α-position)"]; intermediate1 -> product [label="Intramolecular Sₙ2\n(Cyclization)"]; } /**

-

Caption: Reaction mechanism for the synthesis of pipecolic acid. */

Experimental Protocol: Synthesis of Pipecolic Acid

-

Dissolve 2,6-dibromohexanoic acid in an excess of aqueous ammonia. The use of a concentrated ammonia solution is recommended to ensure a high concentration of the nucleophile.

-

Stir the solution in a sealed pressure vessel at a moderately elevated temperature (e.g., 60-80 °C) for 24-48 hours. The reaction progress can be monitored by LC-MS.

-

After cooling to room temperature, vent the vessel carefully in a fume hood.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2 to precipitate any unreacted starting material and facilitate product isolation.

-

The product, pipecolic acid hydrochloride, can be isolated using ion-exchange chromatography.

-

The free amino acid can be obtained by neutralizing the hydrochloride salt.

This protocol can be adapted for the synthesis of N-substituted pipecolic acid derivatives by replacing ammonia with a primary amine.

Potential Application in Polymer Science

Bifunctional monomers are the cornerstone of step-growth polymerization. While direct evidence for the use of 2,6-dibromohexanoic acid in polymer synthesis is scarce, its structure suggests significant potential as a specialty monomer.[8]

As a Monomer for Functional Polyesters and Polyamides

The carboxylic acid moiety of 2,6-dibromohexanoic acid can readily participate in condensation polymerization with diols or diamines to form polyesters and polyamides, respectively.[9] The key feature of the resulting polymers would be the presence of pendant bromoalkyl side chains, which can be used for post-polymerization modification.

// Nodes A [label="2,6-Dibromohexanoic Acid\n+ Diol/Diamine"]; B [label="Condensation Polymerization"]; C [label="Functional Polymer with\nPendant Bromoalkyl Groups", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Post-Polymerization Modification\n(e.g., with Azide, Thiol, etc.)"]; E [label="Grafted or Cross-linked Polymer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; } /**

-

Caption: Potential workflow for polymer synthesis and modification. */

Post-Polymerization Modification

The bromine atoms on the polymer backbone, particularly the more reactive α-bromo group, can serve as handles for a variety of chemical transformations. This allows for the synthesis of functional polymers with tailored properties. Potential modifications include:

-

Grafting: Using techniques like Atom Transfer Radical Polymerization (ATRP), other polymer chains can be grown from the bromo-functionalized backbone, creating graft copolymers.[10][11]

-

Cross-linking: The bromine atoms can react with difunctional nucleophiles to create cross-linked polymer networks, enhancing mechanical strength and thermal stability.

-

Surface Functionalization: The reactive sites can be used to attach biomolecules, dyes, or other functional groups to modify the polymer's surface properties.

The differential reactivity of the α- and ω-bromine atoms could potentially be exploited for sequential or selective modifications, further expanding the synthetic possibilities.

Precursor to Other Important Synthetic Intermediates

Beyond direct applications in cyclization and polymerization, 2,6-dibromohexanoic acid can serve as a versatile precursor for other valuable bifunctional molecules.

Synthesis of ε-Caprolactam Precursors

ε-Caprolactam is the monomer for Nylon-6, a major engineering polymer.[12][13][14] While the industrial synthesis of caprolactam typically proceeds through the Beckmann rearrangement of cyclohexanone oxime,[15] 2,6-dibromohexanoic acid offers a potential alternative route to key intermediates. For instance, selective reaction with an amine at the 6-position, followed by amidation of the carboxylic acid and subsequent cyclization could be envisioned. A more direct pathway would involve the conversion of 2,6-dibromohexanoic acid to 6-aminohexanoic acid, a direct precursor to caprolactam.[16]

Proposed Conversion to 6-Aminohexanoic Acid

-

Selective Reduction: The α-bromo group can be selectively reduced using a mild reducing agent that does not affect the ω-bromo group or the carboxylic acid.

-

Nucleophilic Substitution: The resulting 6-bromohexanoic acid can then be treated with ammonia or a protected amine equivalent to install the amino group at the 6-position.

-

Cyclization: 6-Aminohexanoic acid can then be cyclized to ε-caprolactam under thermal conditions.

This route, while likely not competitive with current industrial processes, could be valuable for laboratory-scale synthesis or for producing isotopically labeled caprolactam.

Conclusion and Future Outlook

2,6-Dibromohexanoic acid is a molecule with considerable untapped potential in organic synthesis. Its bifunctional nature, with two bromine atoms at distinct positions and a carboxylic acid, makes it a versatile tool for the construction of complex molecules. The most immediate and well-defined application is in the synthesis of pipecolic acid and its derivatives, offering a straightforward route to this important class of heterocyclic compounds. Furthermore, its potential as a specialty monomer for functional polymers and as a precursor to other key synthetic intermediates warrants further investigation. As the demand for novel molecular scaffolds in drug discovery and advanced materials continues to grow, a deeper exploration of the chemistry of 2,6-dibromohexanoic acid is a promising avenue for innovation.

References

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. (n.d.). ChemicalBook.

- Somu, R. V., & Johnson, R. L. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. Journal of Organic Chemistry, 70(15), 5954–5963.

- He, M. (2006). Various routes of pipecolic acid biosynthesis in microorganisms. ResearchGate.

- He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401–407.

- Manufacturing process of Caprolactam. (n.d.). Valco Group.

- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144.

- SYNTHESIS OF CAPROLACTAM. (2025). YouTube.

- Comparison of 3,5-Dibromohexanoic acid and 2,3-Dibromohexanoic acid in synthesis. (n.d.). Benchchem.

- Pipecolic acid. (n.d.). Wikipedia.

- Exploring DL-2-Bromohexanoic Acid: Properties, Synthesis, and Applications. (n.d.). Blossom Chemical.

- Hexanoic acid, 2,6-dibromo-, ethyl ester. (n.d.). PubChem.

- ε-AMINOCAPROIC ACID. (n.d.). Organic Syntheses.

- Understanding 2,6-Dibromobenzoic Acid: A Key Player in Organic Synthesis. (n.d.). Blossom Chemical.

- Caprolactam Production Process. (n.d.). Vaisala.

- 4.03.07 Caprolactam Production Process. (n.d.). Scribd.

- 2,6-Dibromohexanoic acid. (n.d.). PubChem.

- 2,6-DIBROMOHEXANOIC ACID | 13137-43-4. (n.d.). ChemicalBook.

- 2,2-Dibromohexanoic acid. (n.d.). PubChem.

- 2,3-Dibromohexanoic acid. (n.d.). PubChem.

- 5,6-dibromohexanoic Acid. (n.d.). PubChem.

- Llevot, A., et al. (2016). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. Molecules, 21(9), 1224.

- Al-Hiary, M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ResearchGate.

- Fantin, M., et al. (2021). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering, 9(3), 1264-1274.

- Applications of 6,6-Dimethoxyhexanoic Acid in Polymer Chemistry: A Review of Available Data. (n.d.). Benchchem.

- Elmas, S., et al. (2020). Polymer Chemistry. Polymer Chemistry, 11(21), 3587-3595.

- Chen, Y.-C., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 20(21), 6975-6979.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-DIBROMOHEXANOIC ACID | 13137-43-4 [chemicalbook.com]

- 4. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

- 12. valcogroup-valves.com [valcogroup-valves.com]

- 13. Caprolactam Production Process | Vaisala [vaisala.com]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Navigating the Unknowns: A Technical Guide to the Safe Handling of 2,6-Dibromohexanoic Acid for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and recommended handling precautions for 2,6-Dibromohexanoic acid. It is intended for professionals in research and drug development who may work with this compound. In the absence of a complete, officially recognized Safety Data Sheet (SDS), this document synthesizes information from available data for 2,6-Dibromohexanoic acid and closely related compounds to provide a robust framework for its safe handling. The overarching principle is to treat this compound with a high degree of caution due to significant data gaps in its toxicological profile.

Compound Profile: What We Know About 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid is a halogenated carboxylic acid. Its structure suggests potential for use as a chemical intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] While specific applications in drug development are not widely documented, its isomeric relatives, such as other dibromohexanoic acids, are recognized for their utility as versatile building blocks in organic synthesis.[2]

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 2,6-Dibromohexanoic acid is presented in Table 1.[3][4] This information is critical for understanding its behavior in experimental settings.

| Property | Value | Source |